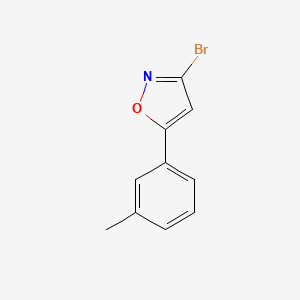
2-(4-Iodophenyl)-4-methylpyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Iodophenyl)-4-methylpyrrole is an organic compound that features a pyrrole ring substituted with a 4-iodophenyl group and a methyl group
Méthodes De Préparation
The synthesis of 2-(4-Iodophenyl)-4-methylpyrrole typically involves the iodination of a phenyl group followed by the formation of the pyrrole ring. One common method involves the reaction of 4-iodoaniline with acetic acid and formaldehyde to form the intermediate, which is then cyclized to produce the desired pyrrole compound. Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
2-(4-Iodophenyl)-4-methylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the iodine atom.
Substitution: The iodine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Applications De Recherche Scientifique
2-(4-Iodophenyl)-4-methylpyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(4-Iodophenyl)-4-methylpyrrole involves its interaction with specific molecular targets. The iodine atom in the phenyl ring can participate in halogen bonding, which influences the compound’s binding affinity to various biological targets. The pyrrole ring can interact with enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
2-(4-Iodophenyl)-4-methylpyrrole can be compared with other iodinated pyrrole derivatives, such as 2-(4-Iodophenyl)-3-methylpyrrole and 2-(4-Iodophenyl)-5-methylpyrrole. These compounds share similar chemical properties but differ in their substitution patterns, which can influence their reactivity and biological activities. The unique positioning of the iodine and methyl groups in this compound makes it distinct and potentially more suitable for specific applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block in organic synthesis. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in both academic and industrial settings.
Propriétés
Formule moléculaire |
C11H10IN |
|---|---|
Poids moléculaire |
283.11 g/mol |
Nom IUPAC |
2-(4-iodophenyl)-4-methyl-1H-pyrrole |
InChI |
InChI=1S/C11H10IN/c1-8-6-11(13-7-8)9-2-4-10(12)5-3-9/h2-7,13H,1H3 |
Clé InChI |
XCJRTUKVUMTRBH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC(=C1)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


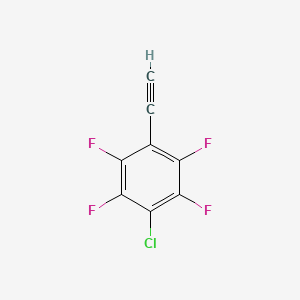

![6-Chloro-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13681438.png)
![(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)methanol](/img/structure/B13681448.png)
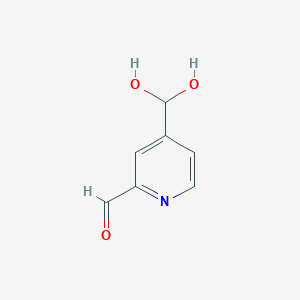
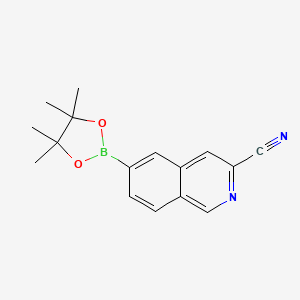
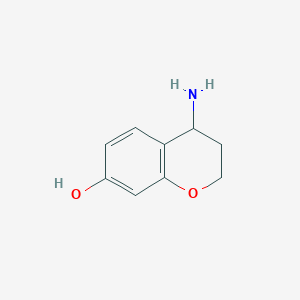
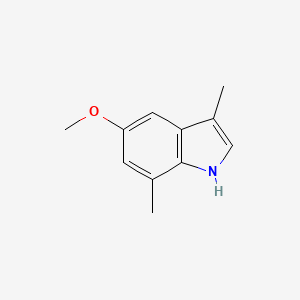
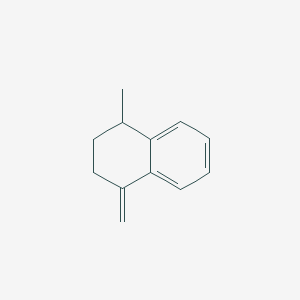

![8-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13681489.png)
![1-[2-(Methoxymethoxy)ethyl]-3-methylbenzene](/img/structure/B13681490.png)

